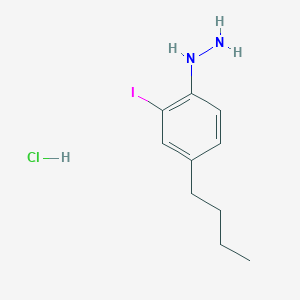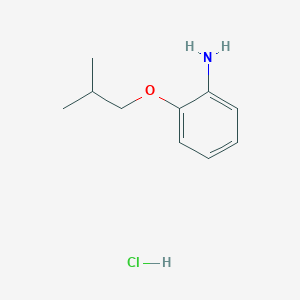
(2-Isobutoxyphenyl)amin-Hydrochlorid
Übersicht
Beschreibung
“(2-Isobutoxyphenyl)amine hydrochloride” is a chemical compound with the CAS Number: 124769-90-0 . It has a molecular weight of 201.7 and its IUPAC name is 2-isobutoxyaniline hydrochloride .
Molecular Structure Analysis
The Inchi Code for “(2-Isobutoxyphenyl)amine hydrochloride” is 1S/C10H15NO.ClH/c1-8(2)7-12-10-6-4-3-5-9(10)11;/h3-6,8H,7,11H2,1-2H3;1H . This code provides a standard way to encode the molecule’s structure and can be used to generate a visual representation of the molecule.Physical and Chemical Properties Analysis
“(2-Isobutoxyphenyl)amine hydrochloride” has a molecular formula of C10H16ClNO . More detailed physical and chemical properties such as melting point, boiling point, and density were not found in the available resources.Wissenschaftliche Forschungsanwendungen
Medizin: Potenzielle therapeutische Anwendungen
“(2-Isobutoxyphenyl)amin-Hydrochlorid” wurde auf seine potenziellen therapeutischen Anwendungen untersucht. Obwohl spezifische Details zu seiner Verwendung in der Medizin nicht leicht verfügbar sind, wurden Verbindungen mit ähnlichen Strukturen auf ihre biologische Aktivität untersucht und könnten als Grundlage für die Entwicklung neuer Medikamente oder diagnostischer Mittel dienen .
Landwirtschaft: Pestizidformulierung
In der Landwirtschaft könnte diese Verbindung auf ihre Wirksamkeit als Pestizid untersucht werden. Seine chemische Struktur deutet darauf hin, dass es mit bestimmten Enzymen oder Rezeptoren in Schädlingen interagieren kann, was möglicherweise zur Entwicklung neuer Schädlingsbekämpfungsmittel führt .
Materialwissenschaften: Synthese neuer Materialien
Die Eigenschaften der Verbindung können in der Materialwissenschaft zur Synthese neuer Materialien genutzt werden. Seine Molekülstruktur könnte ein Schlüsselelement bei der Herstellung neuer Polymere oder Beschichtungen mit einzigartigen Eigenschaften sein, wie z. B. verbesserte Haltbarkeit oder spezifische Interaktion mit anderen Substanzen .
Umweltwissenschaften: Sanierung von Umweltverschmutzung
Anwendungen in den Umweltwissenschaften könnten die Sanierung von Umweltverschmutzung umfassen. Die Forschung könnte sich auf die Fähigkeit der Verbindung konzentrieren, Schadstoffe zu binden oder zu neutralisieren, was zur Entwicklung effizienterer Methoden zur Reinigung von Umweltkontaminanten beitragen würde .
Biochemie: Enzymhemmungsuntersuchungen
In der Biochemie kann “this compound” in Enzymhemmungsuntersuchungen verwendet werden. Es könnte als Modellverbindung dienen, um die Wechselwirkung zwischen kleinen Molekülen und Enzymen zu verstehen, was für die Entwicklung von Enzymhemmern oder -aktivatoren entscheidend ist .
Pharmakologie: Wirkstoffforschung
Pharmakologische Forschung könnte die Verwendung dieser Verbindung in der Wirkstoffforschung untersuchen. Seine Struktur könnte bei der Synthese neuer pharmakologisch aktiver Moleküle entscheidend sein, was möglicherweise zur Entwicklung neuer Medikamente führt .
Analytische Chemie: Chemische Analyse
Analytische Chemiker könnten “this compound” in der chemischen Analyse als Reagenz oder Standard zur Kalibrierung von Instrumenten verwenden. Seine stabile Struktur und sein Reaktivitätsprofil machen es für verschiedene analytische Techniken geeignet .
Organische Chemie: Baustein für die Synthese
Schließlich ist diese Verbindung in der organischen Chemie ein wertvoller Baustein für die Synthese komplexerer organischer Moleküle. Seine reaktive Amingruppe kann verschiedene chemische Reaktionen eingehen, die die Herstellung verschiedener organischer Verbindungen ermöglichen .
Safety and Hazards
Wirkmechanismus
Mode of Action
Amines are known to react with various functional groups, potentially leading to a variety of interactions with biological targets .
Biochemical Pathways
Amines can participate in a variety of biochemical reactions, potentially affecting multiple pathways .
Result of Action
The formation of oximes and hydrazones has been observed in reactions involving amines .
Action Environment
Factors such as ph, temperature, and the presence of other compounds can potentially affect the action of amines .
Biochemische Analyse
Biochemical Properties
(2-Isobutoxyphenyl)amine hydrochloride plays a significant role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many substances in the body . The nature of these interactions often involves the binding of (2-Isobutoxyphenyl)amine hydrochloride to the active sites of these enzymes, potentially inhibiting or modifying their activity.
Cellular Effects
The effects of (2-Isobutoxyphenyl)amine hydrochloride on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, (2-Isobutoxyphenyl)amine hydrochloride has been shown to alter the expression of certain genes involved in metabolic pathways, thereby impacting cellular metabolism . Additionally, it can modulate cell signaling pathways, leading to changes in cell behavior and function.
Molecular Mechanism
At the molecular level, (2-Isobutoxyphenyl)amine hydrochloride exerts its effects through several mechanisms. It binds to specific biomolecules, such as enzymes and receptors, altering their activity. For instance, it can inhibit the activity of certain enzymes by binding to their active sites, preventing substrate binding and subsequent catalytic activity . This inhibition can lead to changes in cellular processes and gene expression, ultimately affecting cell function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of (2-Isobutoxyphenyl)amine hydrochloride can change over time. The stability and degradation of the compound are critical factors that influence its long-term effects on cellular function. Studies have shown that (2-Isobutoxyphenyl)amine hydrochloride remains stable under certain conditions, but it can degrade over time, leading to a decrease in its effectiveness . Long-term exposure to the compound in in vitro or in vivo studies has revealed potential changes in cellular function, including alterations in gene expression and metabolic activity.
Dosage Effects in Animal Models
The effects of (2-Isobutoxyphenyl)amine hydrochloride vary with different dosages in animal models. At lower doses, the compound may have minimal effects, while higher doses can lead to significant changes in cellular function and metabolism. Threshold effects have been observed, where a certain dosage is required to elicit a noticeable response . Additionally, high doses of (2-Isobutoxyphenyl)amine hydrochloride can result in toxic or adverse effects, highlighting the importance of dosage regulation in experimental settings.
Metabolic Pathways
(2-Isobutoxyphenyl)amine hydrochloride is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a crucial role in its metabolism . These interactions can affect metabolic flux and metabolite levels, leading to changes in cellular metabolism. The compound’s involvement in these pathways underscores its potential impact on overall metabolic activity.
Transport and Distribution
The transport and distribution of (2-Isobutoxyphenyl)amine hydrochloride within cells and tissues are essential for understanding its effects. The compound is transported across cell membranes and distributed to various cellular compartments. It interacts with transporters and binding proteins that facilitate its movement within the cell . These interactions can influence the localization and accumulation of (2-Isobutoxyphenyl)amine hydrochloride, affecting its activity and function.
Subcellular Localization
The subcellular localization of (2-Isobutoxyphenyl)amine hydrochloride is critical for its activity and function. The compound is directed to specific compartments or organelles within the cell, where it can exert its effects. Targeting signals and post-translational modifications play a role in directing (2-Isobutoxyphenyl)amine hydrochloride to these locations
Eigenschaften
IUPAC Name |
2-(2-methylpropoxy)aniline;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO.ClH/c1-8(2)7-12-10-6-4-3-5-9(10)11;/h3-6,8H,7,11H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBRSTMGBTSKQDO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COC1=CC=CC=C1N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10586406 | |
| Record name | 2-(2-Methylpropoxy)aniline--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10586406 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
124769-90-0 | |
| Record name | 2-(2-Methylpropoxy)aniline--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10586406 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


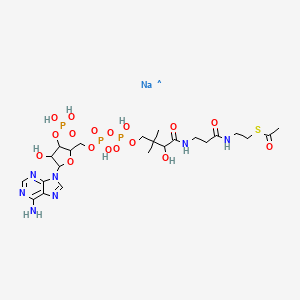
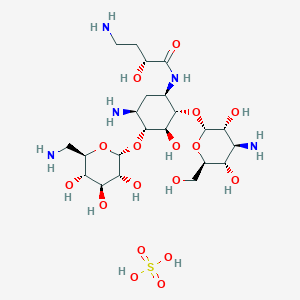
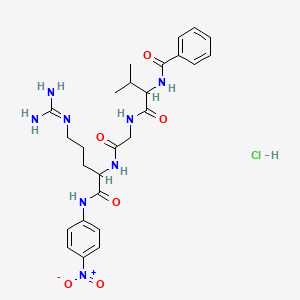
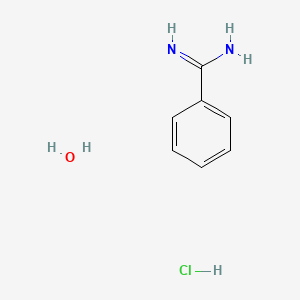



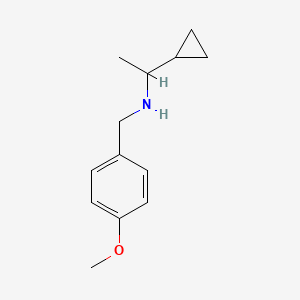
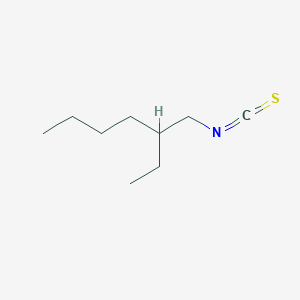

![[4-(Pyrrolidin-1-ylmethyl)phenyl]methanol](/img/structure/B1284343.png)
![[1-(Thiophen-2-yl)cyclopentyl]methanamine](/img/structure/B1284350.png)
